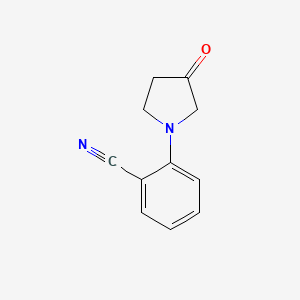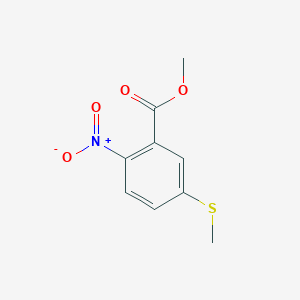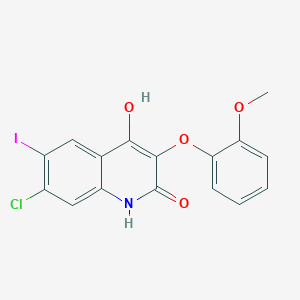
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features an indazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide typically involves multiple steps, including the formation of the indazole ring and subsequent functionalization. One common approach involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve efficient synthesis . Additionally, solvent-free and catalyst-free conditions may be explored to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects . Additionally, the compound may modulate signaling pathways involved in cell proliferation, inflammation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole-3-amine derivatives have shown similar biological activities, including anticancer and anti-inflammatory effects.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely studied for their antiviral and anticancer properties.
Uniqueness
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is unique due to its combined indazole and pyrimidine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications.
Properties
Molecular Formula |
C13H12N6OS |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H12N6OS/c1-21-13-15-6-9(11(14)20)12(18-13)17-8-3-2-7-5-16-19-10(7)4-8/h2-6H,1H3,(H2,14,20)(H,16,19)(H,15,17,18) |
InChI Key |
ZODIKXNSNDSNMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2=CC3=C(C=C2)C=NN3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)






![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)




![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)
